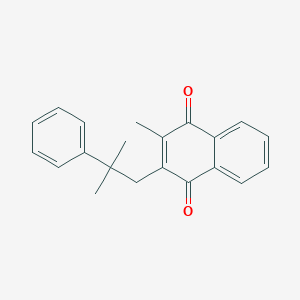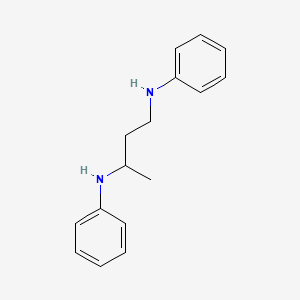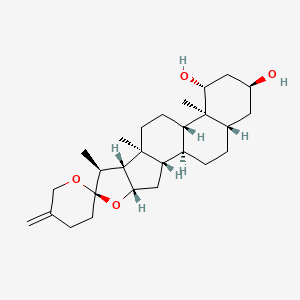![molecular formula C15H14ClNO2S B14415597 Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate CAS No. 80199-76-4](/img/no-structure.png)
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate is an organic compound with a complex structure that includes a carbamate group, a chlorinated aromatic ring, and a sulfanyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of 4-methylphenyl sulfide to obtain 3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl chloride. This intermediate is then reacted with methyl isocyanate under controlled conditions to form the final carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and carbamation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The aromatic and sulfanyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-chloro-3-methyl-: Similar structure with a chlorinated aromatic ring and a hydroxyl group.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Similar structure with a sulfanyl-substituted phenyl group and a carbamate group.
Uniqueness
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
| 80199-76-4 | |
Molekularformel |
C15H14ClNO2S |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
methyl N-[3-chloro-4-(4-methylphenyl)sulfanylphenyl]carbamate |
InChI |
InChI=1S/C15H14ClNO2S/c1-10-3-6-12(7-4-10)20-14-8-5-11(9-13(14)16)17-15(18)19-2/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
KNTYCLDRQNFGCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)




![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)
